3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that features a unique combination of functional groups, including a sulfanyl group, a methoxyphenyl group, and a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 2,5-dimethylbenzyl chloride with sodium sulfide to form 2,5-dimethylphenylmethyl sulfide.
Formation of the pyrazinone core: The intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired pyrazinone core.
Cyclization: The final step involves cyclization of the intermediate to form the dihydropyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazinone core can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazinone derivatives.
Scientific Research Applications
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, while the pyrazinone core can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylphenylmethyl sulfide: Shares the sulfanyl group but lacks the pyrazinone core.
2-methoxybenzoyl chloride: Shares the methoxyphenyl group but lacks the sulfanyl and pyrazinone groups.
Dihydropyrazinone derivatives: Share the pyrazinone core but may have different substituents.
Uniqueness
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-8-9-15(2)16(12-14)13-25-19-20(23)22(11-10-21-19)17-6-4-5-7-18(17)24-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTYIXHBTOGYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.